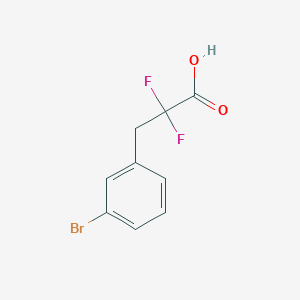

3-(3-Bromophenyl)-2,2-difluoropropanoic acid

Beschreibung

3-(3-Bromophenyl)-2,2-difluoropropanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromine atom at the 3-position of the phenyl ring and two fluorine atoms at the β-carbon of the propanoic acid chain. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery due to its unique electronic and steric properties. The difluoromethyl group enhances metabolic stability and acidity (pKa ~2.5–3.5), while the bromine substituent facilitates participation in cross-coupling reactions for further functionalization .

Eigenschaften

Molekularformel |

C9H7BrF2O2 |

|---|---|

Molekulargewicht |

265.05 g/mol |

IUPAC-Name |

3-(3-bromophenyl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |

InChI-Schlüssel |

OIVNYWWRVWLPNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Bromphenyl)-2,2-Difluorpropansäure umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Bromierung eines geeigneten Vorläufers, wie z. B. 3-Bromphenylpropansäure.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung effizienter Katalysatoren, die Temperaturkontrolle und Reinigungsverfahren wie Umkristallisation oder Chromatographie zur Isolierung des gewünschten Produkts.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(3-Bromphenyl)-2,2-Difluorpropansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann in Substitutionsreaktionen durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations-Reduktionsreaktionen teilnehmen, wodurch sich der Oxidationszustand der Brom- oder Fluoratome verändert.

Kupplungsreaktionen: Sie kann in Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumiodid (NaI) in Aceton können den Halogenaustausch erleichtern.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) können verwendet werden.

Kupplung: Palladiumkatalysatoren und Boronsäuren werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptprodukte

Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionen ab. So kann das Bromatom in einer Substitutionsreaktion beispielsweise durch ein Iodatom ersetzt werden, was zu 3-(3-Iodphenyl)-2,2-Difluorpropansäure führt.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid typically involves a multi-step reaction process. A notable synthetic route includes the reaction of bromobenzaldehyde with ethyl bromodifluoroacetate, leading to intermediates that are subsequently transformed into the final product through hydroxy reduction and hydrolytic degreasing reactions. This method is advantageous due to its simplicity and high yield, making it suitable for industrial production .

Agrochemical Applications

One of the primary applications of this compound is as a beta-oxidation process inhibitor in pest control. This compound has been identified as effective in disrupting the metabolic pathways of pests, thereby enhancing the efficacy of pest control strategies. Its role in pheromone biosynthesis further underscores its utility in agricultural applications, where it can be used to manipulate pest behavior and reduce crop damage .

Pharmaceutical Potential

In the realm of pharmaceuticals, this compound has garnered attention for its potential as an intermediate in drug development. The introduction of fluorine atoms into organic molecules often enhances their biological activity and stability due to the unique properties of carbon-fluorine bonds. This compound's structure allows for modifications that can lead to novel therapeutic agents targeting various diseases .

Case Studies: Medicinal Chemistry

Several studies have explored the medicinal applications of difluorinated compounds similar to this compound:

- Inflammatory Diseases : Research indicates that compounds with similar structures can inhibit pathways related to cytokine production, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Cancer Therapy : The compound's ability to modulate biological pathways suggests it could be investigated for use in cancer therapies, particularly those targeting tumor necrosis factor (TNF) production and related signaling pathways .

Comparative Data Table

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Agrochemistry | Beta-oxidation inhibitor | Disrupts metabolic pathways in pests |

| Pharmaceutical Chemistry | Drug development intermediate | Enhances biological activity through fluorination |

| Inflammatory Diseases | Potential treatment for rheumatoid arthritis | Inhibits cytokine production |

| Cancer Therapy | Targeting TNF pathways | Modulates inflammatory responses |

Wirkmechanismus

The mechanism by which 3-(3-Bromophenyl)-2,2-difluoropropanoic acid exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

Key structural analogs differ in substituent positions or halogens on the phenyl ring or propanoic acid chain (Table 1).

Table 1: Structural Comparison of Bromophenyl Propanoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents (Phenyl Ring) | Substituents (Propanoic Acid Chain) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-(3-Bromophenyl)-2,2-difluoropropanoic acid | Not explicitly provided | C₉H₇BrF₂O₂ | 3-Bromo | 2,2-Difluoro | 265.05 |

| 3-(4-Bromophenyl)-2,2-difluoropropanoic acid | 1710091-83-0 | C₉H₇BrF₂O₂ | 4-Bromo | 2,2-Difluoro | 265.05 |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 1261814-91-8 | C₉H₈BrFO₂ | 3-Bromo, 2-Fluoro | None | 247.06 |

| 3-(3-Bromo-4-chlorophenyl)propanoic acid | 1261438-75-8 | C₉H₈BrClO₂ | 3-Bromo, 4-Chloro | None | 265.52 |

| 3-(3-Bromo-5-fluorophenyl)propanoic acid | 1261680-57-2 | C₉H₈BrFO₂ | 3-Bromo, 5-Fluoro | None | 247.06 |

| 3-(2-Bromo-4-fluorophenyl)propanoic acid | 174603-55-5 | C₉H₈BrFO₂ | 2-Bromo, 4-Fluoro | None | 247.06 |

| 3-(3-Bromophenyl)-3-oxopropanoic acid | 1000556-86-4 | C₉H₇BrO₃ | 3-Bromo | 3-Oxo | 243.06 |

Key Observations :

- Positional Isomerism: The 3-bromo vs. 4-bromo substitution (e.g., 3-(3-bromophenyl) vs. 3-(4-bromophenyl)) alters electronic distribution, impacting dipole moments and receptor-binding affinity.

- Halogen Diversity: Chlorine (in 3-(3-Bromo-4-chlorophenyl)propanoic acid) increases molecular weight and lipophilicity (logP ~2.8) compared to fluorine-substituted analogs (logP ~2.3) .

- Functional Groups: The 3-oxo group in 3-(3-bromophenyl)-3-oxopropanoic acid introduces keto-enol tautomerism, increasing acidity (pKa ~1.5–2.0) compared to the difluoro analog .

Physicochemical Properties

- Acidity: The 2,2-difluoro group in the target compound lowers the pKa (~2.8–3.2) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing solubility in aqueous buffers .

- Lipophilicity: Bromine increases logP by ~0.5–1.0 compared to non-halogenated propanoic acids. Difluoro substitution slightly reduces logP due to electronegativity .

- Thermal Stability : The 4-bromo isomer (m.p. ~150–155°C) exhibits higher melting points than 3-bromo analogs (m.p. ~130–140°C) due to improved crystal packing .

Biologische Aktivität

Overview of 3-(3-Bromophenyl)-2,2-difluoropropanoic Acid

This compound is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Antitumor Activity

Several studies have investigated the antitumor properties of fluorinated compounds. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Properties

Research indicates that certain derivatives of difluoropropanoic acids exhibit anti-inflammatory effects. This activity may be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The bromophenyl group could enhance these effects by improving binding affinity to target proteins.

Case Studies

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Findings : The compound displayed significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory potential of related difluoropropanoic acids.

- Findings : Compounds exhibited a reduction in inflammatory markers in vitro and in vivo models. The bromophenyl moiety was found to enhance the anti-inflammatory activity compared to non-fluorinated analogs.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.